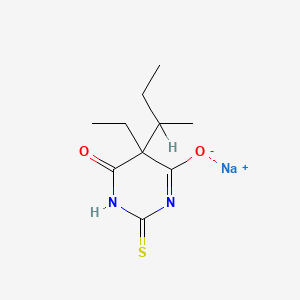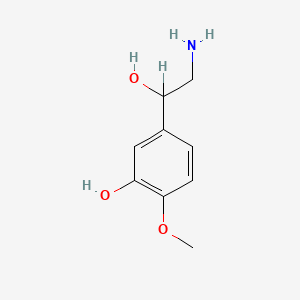
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt, also known as thiobutabarbital sodium, is a barbiturate derivative. It is a short-acting compound with sedative, anticonvulsant, and hypnotic effects. This compound is used primarily in veterinary medicine for the induction of surgical anesthesia .
Vorbereitungsmethoden
The synthesis of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves the reaction of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid with sodium hydroxide. The reaction conditions typically include dissolving the acid in water and adding sodium hydroxide to form the sodium salt. The product is then crystallized and purified .
Analyse Chemischer Reaktionen
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent thiobarbituric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is employed in veterinary medicine for anesthesia and as a sedative in laboratory animals.
Industry: The compound is used in the production of other barbiturate derivatives and as an intermediate in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include GABA-A receptors, which are chloride ion channels that hyperpolarize neurons and reduce their excitability .
Vergleich Mit ähnlichen Verbindungen
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is similar to other barbiturates such as thiopental and butabarbital. it is unique due to its specific structure, which includes a thiobarbituric acid core with sec-butyl and ethyl substituents. This structure imparts distinct pharmacological properties, such as a shorter duration of action compared to other barbiturates .
Similar Compounds
- Thiopental
- Butabarbital
- Talbutal
Eigenschaften
CAS-Nummer |
947-08-0 |
|---|---|
Molekularformel |
C10H16N2O2S.Na C10H16N2NaO2S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate |
InChI |
InChI=1S/C10H16N2O2S.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15); |
InChI-Schlüssel |
PHPYNTQNPUIUML-UHFFFAOYSA-N |
SMILES |
CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC.[Na+] |
Kanonische SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |
| 2095-57-0 | |
Physikalische Beschreibung |
Crystals. (NTP, 1992) |
Verwandte CAS-Nummern |
947-08-0 (mono-hydrochloride salt) |
Löslichkeit |
Readily soluble (NTP, 1992) |
Synonyme |
5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate, sodium salt 5-sec-butyl-5-ethyl-2-thiobarbituric acid Brevenal (Thiopental) Brevinarcon Inactin thiobutabarbital thiobutabarbital, monosodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)



![N-{2-[BENZYL(PROPAN-2-YL)AMINO]ETHYL}-4-[(4-METHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B1229327.png)
